molecular formula C16H15NO3S B1524444 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 1255783-92-6

1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B1524444
CAS RN: 1255783-92-6
M. Wt: 301.4 g/mol
InChI Key: CRPMRQVRDJSRHN-UHFFFAOYSA-N
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Description

“1-(3-Methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a chemical compound . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties are not detailed in the search results .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been a focus in chemical synthesis, particularly in the formation of various derivatives. The compound undergoes reactions to form mono- and dialkyl derivatives. It also reacts with alkyl halides, methylene iodide, and ethylene bromide to give different bridged derivatives, highlighting its versatility in chemical reactions (Knollmüller, 1971).

Multicomponent Synthesis

The compound serves as a crucial component in multicomponent synthesis processes. For instance, it has been used in the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via a three-component interaction. This highlights its role in facilitating complex chemical reactions and leading to the formation of new compounds (Lega et al., 2016).

Catalysis in Asymmetric Organocatalysis

Derivatives of 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been utilized as catalysts in asymmetric organocatalysis. These catalysts have proven effective in promoting reactions like the highly enantioselective hydrazination of 1,3-dicarbonyl compounds and the isomerization of alkynoates to allenoates with high enantioselectivity (Inokuma et al., 2011).

Pharmacological Relevance

The compound and its derivatives exhibit pharmacological relevance. They have been recognized for their potential in medicinal chemistry due to their biological activities. For instance, certain derivatives have been linked to anti-inflammatory properties and have been used in the treatment of inflammation (Matson, 1990). Additionally, some derivatives have shown promising antibacterial and DPPH radical scavenging activities, indicating their potential in drug development (Zia-ur-Rehman et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for the research and development of this compound are not specified in the search results .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-5-4-6-13(9-12)10-17-15-8-3-2-7-14(15)16(18)11-21(17,19)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPMRQVRDJSRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
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1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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